Product packaging for N,N-diethylcyclopropanecarboxamide(Cat. No.:CAS No. 10374-28-4)

N,N-diethylcyclopropanecarboxamide

Cat. No.: B172468
CAS No.: 10374-28-4
M. Wt: 141.21 g/mol
InChI Key: VZLNARVNYHVMHK-UHFFFAOYSA-N
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Description

Contextualizing Cyclopropane (B1198618) Derivatives in Organic and Medicinal Chemistry Research

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. unl.ptnih.gov Its prevalence in medicinal chemistry stems from a unique combination of steric and electronic properties. The significant ring strain within the cyclopropane moiety results in unusual bonding, imbuing it with characteristics that are intermediate between those of an alkane and an alkene. nih.gov This strained ring system provides a level of conformational rigidity that can be advantageous in drug design, helping to "lock" a molecule into its bioactive conformation and thereby potentially increasing its potency. unl.ptresearchgate.net

Furthermore, the cyclopropyl (B3062369) group can influence a molecule's metabolic stability, often enhancing it compared to linear alkyl groups, which can lead to an improved pharmacokinetic profile. unl.pt Its electronic nature, capable of conjugation with adjacent p-orbitals or π-systems, allows it to act as an electron-donating group, a property that has been recognized for over a century. unl.pt These attributes make the cyclopropane fragment a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies, where it can be used to modulate properties such as potency, metabolic stability, and even brain permeability. unl.ptacs.org The versatility of the cyclopropyl group has led to its inclusion in numerous drug candidates moving from preclinical to clinical stages of development. acs.org

Historical Perspective on the Discovery and Initial Academic Investigations of N,N-Diethylcyclopropanecarboxamide and its Analogs

The investigation into this compound and its analogs is closely linked to the study of milnacipran (B1663801), a compound recognized for its activity as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. acs.orgresearchgate.net Early research demonstrated that milnacipran, which is chemically (±)-(Z)-2-(aminomethyl)-1-phenyl-N,N-diethylcyclopropanecarboxamide, also functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. acs.orgresearchgate.net This discovery prompted further investigation into the structure of milnacipran and the design of conformationally restricted analogs to explore and enhance this NMDA receptor antagonism. acs.orgacs.org

These initial academic inquiries focused on leveraging the unique structural characteristics of the cyclopropane ring to synthesize new derivatives with specific stereochemistries. acs.orgacs.org The goal was to separate the NMDA receptor antagonist activity from the serotonin reuptake inhibition. This led to the synthesis of a series of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides with varying configurations. acs.org Through these systematic investigations, researchers were able to identify analogs with significantly increased potency as NMDA receptor antagonists compared to the parent compound, milnacipran, while in some cases, eliminating the effect on serotonin uptake. acs.org These early studies laid the groundwork for understanding the structure-activity relationships within this class of compounds and highlighted the potential of the this compound scaffold in the design of selective receptor antagonists.

Significance of this compound as a Prototypical Structure for Advanced Chemical Inquiry

This compound serves as a valuable prototypical structure for advanced chemical inquiry due to the synthetic accessibility and the diverse functionalization possibilities offered by its core components. The fundamental structure, consisting of a cyclopropane ring and a diethylamide group, provides a stable and well-defined three-dimensional framework. nih.gov This allows for systematic modifications and the introduction of various substituents to probe biological interactions and refine pharmacological properties.

Research has demonstrated that the this compound scaffold can be elaborated upon to create a library of diverse compounds. nih.gov For instance, the synthesis of derivatives with modifications at the carbamoyl (B1232498) moiety has been explored to develop new classes of NMDA receptor antagonists. psychiatryinvestigation.org The design and synthesis of conformationally restricted analogs have been a key area of investigation, utilizing the inherent rigidity of the cyclopropane ring to create molecules with specific three-dimensional arrangements. acs.orgresearchgate.net This strategy has been instrumental in the development of potent and selective NMDA receptor antagonists, such as (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC). researchgate.netresearchgate.net The study of such analogs, with their constrained conformations, provides valuable insights into the structural requirements for biological activity and serves as a powerful tool in rational drug design. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 10374-28-4
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
MDL Number MFCD00760286

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B172468 N,N-diethylcyclopropanecarboxamide CAS No. 10374-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNARVNYHVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408837
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-28-4
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Diethylcyclopropanecarboxamide and Its Stereoisomers

Established Synthetic Routes and Reaction Mechanisms

The construction of N,N-diethylcyclopropanecarboxamide relies on well-established organic reactions. The primary challenge lies in the efficient creation of the strained cyclopropane (B1198618) ring, followed by the formation of the robust amide bond.

Cyclopropane Ring Formation Strategies

The creation of the cyclopropane ring is the cornerstone of the synthesis. One of the most effective methods involves the reaction of an activated methylene (B1212753) compound with a suitable dielectrophile. A prominent example is the reaction between phenylacetonitrile (B145931) and epichlorohydrin (B41342) in the presence of a strong base like sodium amide (NaNH₂). acs.orggoogle.com This process proceeds via an initial alkylation of the phenylacetonitrile anion on the epichlorohydrin, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.

Another strategy involves the cyclopropanation of alkenes. For instance, α,β-unsaturated amides can undergo cyclopropanation when promoted by chromium(II) chloride. acs.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane. acs.org Catalytic methods, such as those using cobalt or rhodium catalysts with diazo compounds, are also employed to convert olefins into cyclopropanes. organic-chemistry.org For example, the reaction of styrene (B11656) with a reagent like diethylzinc (B1219324) and diiodomethane (B129776) can form a phenyl-substituted cyclopropane ring.

A key intermediate in several syntheses is a bicyclic lactone, (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane. google.com This intermediate is formed from the reaction of 2-phenylacetonitrile (B1602554) and epichlorohydrin, followed by the hydrolysis of the resulting cyano group. acs.orggoogle.com This stable, crystalline intermediate effectively contains the pre-formed cyclopropane ring, ready for subsequent functionalization. acs.org

Amide Formation via Carboxamide Functionalization

Once the cyclopropane ring, often containing a carboxylic acid or a related functional group, is synthesized, the N,N-diethylamide moiety is introduced. The most direct method is the reaction of a cyclopropanecarboxylic acid with diethylamine (B46881), often facilitated by a coupling agent to activate the carboxylic acid. asiaresearchnews.comresearchgate.net

Alternatively, the amide group can be formed by the ring-opening of a suitable precursor. The bicyclic lactone intermediate, (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, is particularly useful in this regard. Treatment of this lactone with diethylamine, often in the presence of a Lewis acid like aluminum chloride (AlCl₃), directly yields the corresponding hydroxymethyl cyclopropanecarboxamide (B1202528). google.com A similar transformation can be achieved using lithium diethylamide (LiNEt₂), which attacks the lactone's carbonyl group to open the ring and form the desired this compound derivative. acs.org In some synthetic routes, a functional group on the cyclopropane ring, such as a bromomethyl group, can be displaced by diethylamine to form the final product.

Specific Reaction Conditions and Yield Optimization

The efficiency of the synthesis of this compound is highly dependent on the specific reaction conditions. Optimization of solvents, reagents, temperature, and reaction time is crucial for maximizing yield and purity.

In the synthesis starting from epichlorohydrin and phenylacetonitrile, the use of sodium amide in benzene (B151609) is a common condition for the cyclopropane ring formation. acs.orggoogle.com Subsequent hydrolysis of the nitrile and lactonization can be achieved using a base. The ring-opening of the resulting lactone with lithium diethylamide is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions. acs.org This sequence allows for the large-scale production of key intermediates with high enantiomeric excess. acs.org

Modern approaches to reaction optimization increasingly employ high-throughput screening and machine learning algorithms to rapidly identify the ideal set of conditions without exhaustive experimentation. beilstein-journals.org These methods can simultaneously optimize multiple variables, such as catalyst loading, temperature, and substrate concentration, to maximize product yield and minimize byproducts. beilstein-journals.orgnih.gov

Table 1: Selected Synthetic Reactions and Conditions

Step Starting Materials Reagents & Conditions Product Yield Reference

| Cyclopropanation & Lactonization | (R)-Epichlorohydrin, Phenylacetonitrile | 1. NaNH₂, Benzene 2. Alkaline Hydrolysis | Chiral lactone intermediate (4) | 67% | acs.org | | Amide Formation (Ring Opening) | Lactone intermediate (4) | LiNEt₂, THF, -78 °C | Ring-opened hydroxymethyl amide (9) | High Yield | acs.org | | Amidation (from Acid) | Carboxylic Acid, Amine | Coupling Agents (e.g., Boc₂O, DMAPO) | Amide | >85% (general) | asiaresearchnews.com | | Cr-Promoted Cyclopropanation | α,β-Unsaturated Amide, CHCl₃ | CrCl₂ | Cyclopropanecarboxamide | - | acs.org |

Stereoselective and Enantioselective Synthesis

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. nih.govnih.gov Therefore, significant research has been dedicated to developing methods that produce specific stereoisomers in high purity.

Asymmetric Synthesis of Cyclopropane Units

Enantiomerically pure cyclopropane units are frequently synthesized by starting with a chiral building block. A widely used and efficient method employs optically active (R)- or (S)-epichlorohydrin. acs.orgnih.gov Reacting (R)-epichlorohydrin with phenylacetonitrile yields a chiral cyclopropane derivative with high enantiomeric excess (96% ee). acs.org This approach establishes the absolute stereochemistry of the cyclopropane ring early in the synthetic sequence.

Catalytic asymmetric cyclopropanation represents another powerful strategy. This involves using a chiral catalyst to induce enantioselectivity in the reaction between an alkene and a carbene source. For example, cobalt(II) complexes with chiral porphyrin ligands can catalyze the asymmetric cyclopropanation of various olefins with diazoacetates, affording chiral cyclopropane esters with excellent diastereo- and enantioselectivity. organic-chemistry.org These esters can then be readily converted to the corresponding carboxamides. organic-chemistry.org Similarly, iridium-catalyzed enantioselective C-H borylation of pre-existing cyclopropanecarboxamides can create chiral centers on the ring, providing another route to optically active products. organic-chemistry.org

Diastereoselective Control in Grignard Reactions

In many syntheses of substituted N,N-diethylcyclopropanecarboxamides, a key step involves the addition of an organometallic reagent, such as a Grignard reagent, to a carbonyl or imine group attached to the chiral cyclopropane ring. rsc.org Controlling the diastereoselectivity of this addition is critical for obtaining the desired final stereoisomer.

The stereochemical outcome of these additions is often governed by the conformation of the cyclopropylcarbonyl or cyclopropylimine substrate. rsc.orgacs.org It has been shown through X-ray crystallography, NMR studies, and theoretical calculations that these substrates preferentially exist in a "bisected" conformation due to the stereoelectronic effects of the cyclopropane ring. rsc.orgrsc.org In this conformation, the double bond of the carbonyl or imine group eclipses one of the cyclopropane's C-C bonds. The nucleophilic Grignard reagent then attacks from the less sterically hindered face of the molecule, leading to a high degree of diastereoselectivity. acs.orgrsc.org

For example, the addition of Grignard reagents (R-MgBr) to the chiral cyclopropyl (B3062369) aldehyde 10 proceeds with high selectivity to give the si-face attack product 11 . acs.org Interestingly, the facial selectivity can sometimes be reversed by changing the nucleophile. While Grignard reagents and DIBAL-H reduction favor one diastereomer, reducing the corresponding ketone with a bulky reducing agent like L-Selectride can favor the opposite diastereomer, formed via re-face attack. acs.org This predictable, conformation-controlled selectivity is a powerful tool for the synthesis of specific stereoisomers of complex cyclopropane derivatives. rsc.orgacs.org

Table 2: Diastereoselective Addition to a Chiral Cyclopropyl Aldehyde

Substrate Reagent Major Product Diastereomer Diastereomeric Ratio Reference
Chiral Aldehyde 10 MeMgBr si-face attack product 11a 92% yield (trace of other isomer) acs.org
Chiral Aldehyde 10 EtMgBr si-face attack product 11b High Yield acs.org
Chiral Aldehyde 10 MeLi si-face attack product 11a 70:23 acs.org
Ketone 15b L-Selectride re-face attack product 11b High Diastereoselectivity acs.org
Ketone 15 DIBAL-H si-face attack product 12 High Yield acs.org

Influence of Stereochemistry on Compound Properties

The three-dimensional arrangement of atoms, or stereochemistry, within derivatives of this compound plays a critical role in their biological activity. Research into conformationally restricted analogs of milnacipran (B1663801), specifically 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides, has revealed that specific stereoisomers exhibit significantly higher potency as N-methyl-D-aspartate (NMDA) receptor antagonists. researchmap.jpnih.gov

A study systematically designed and synthesized four stereoisomers (2, 3, ent-2, and ent-3) to investigate these effects. nih.gov The results demonstrated that analogs with a (1S,2R,1’S)-configuration were notably more effective as NMDA receptor antagonists than milnacipran itself. researchmap.jpnih.gov For instance, the compounds 2a (1'-methyl), 2b (1'-ethyl), and 2f (1'-vinyl) significantly inhibited the binding of [3H]MK-801, a known NMDA receptor channel blocker, with IC50 values of 0.35, 0.20, and 0.16 μM, respectively. researchmap.jpnih.gov This potency surpassed that of the parent compound, milnacipran. researchmap.jp

Interestingly, while the 1'-methyl (2a) and 1'-vinyl (2f) analogs retained strong inhibitory effects on serotonin (B10506) (5-HT) uptake, similar to milnacipran, the 1'-ethyl analog (2b) was devoid of this activity. researchmap.jpnih.gov However, analog 2b was approximately 30 times more potent as an NMDA receptor antagonist than milnacipran, highlighting how subtle changes in stereochemistry and substituent groups can drastically alter biological selectivity and potency. researchmap.jp Further modifications, such as the introduction of a 1-o-fluorophenyl or 1-m-fluorophenyl group, yielded analogs with improved affinity for the NMDA receptor (IC50 values of 0.16 μM and 0.15 μM, respectively) and eliminated the 5-HT uptake inhibitory effect. nih.gov

Table 1: Influence of Stereochemistry and Substituents on NMDA Receptor Binding Affinity

Compound Configuration 1'-Substituent 1-Aryl Group NMDA Receptor Affinity (IC50, µM) Reference
Milnacipran [(±)-1] (Z)-racemate H (aminomethyl) Phenyl 6.3 nih.govacs.org
2a (1S,2R,1’S) Methyl Phenyl 0.35 ± 0.08 researchmap.jpnih.gov
2b (PPDC) (1S,2R,1’S) Ethyl Phenyl 0.20 ± 0.024 researchmap.jpnih.gov
2f (1S,2R,1’S) Vinyl Phenyl 0.16 ± 0.02 researchmap.jpnih.gov
4b (1S,2R,1’S) Propyl o-Fluorophenyl 0.16 ± 0.001 nih.gov
4c (1S,2R,1’S) Propyl m-Fluorophenyl 0.15 ± 0.02 nih.gov

Synthesis of Conformationally Restricted Analogs and Derivatives

The synthesis of conformationally restricted analogs of this compound is a key strategy for enhancing biological activity and selectivity. researchmap.jpacs.org By locking the molecule into a specific three-dimensional shape, it is possible to favor the conformation that binds most effectively to a biological target. researchgate.netsci-hub.se

Design Principles for Conformationally Restricted Molecules

The primary goal of conformational restriction in drug design is to reduce the entropic penalty that occurs when a flexible molecule binds to a receptor. researchgate.netsci-hub.se A flexible ligand must adopt a specific, often high-energy, conformation to fit into a binding site, which is entropically unfavorable. By pre-organizing the molecule into this "bioactive" conformation, binding affinity can be significantly improved. sci-hub.seunina.it

Synthetic Approaches to 1-Phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides

A highly enantioselective synthesis for these target compounds has been developed, often starting from a chiral precursor. acs.orgrsc.org One common approach begins with (R)-epichlorohydrin. acs.orgrsc.org

The key steps involve:

Cyclopropanation: Reaction of (R)-epichlorohydrin with phenylacetonitrile in the presence of a strong base like sodium amide (NaNH₂) to form a chiral cyclopropane derivative. acs.org

Intermediate Formation: This intermediate is then hydrolyzed and processed to yield a key chiral cyclopropanecarbaldehyde with a (1S,2R)-configuration. rsc.org This aldehyde serves as a versatile building block for various analogs.

Side Chain Elaboration: The final aminoalkyl side chain is introduced by reacting the aldehyde with different nucleophiles. For example, the addition of Grignard reagents (like MeMgBr) to the aldehyde produces secondary alcohols. acs.org

Functional Group Conversion: The hydroxyl group is then converted to an amino group, often through a multi-step process involving activation (e.g., mesylation) and substitution with an azide, followed by reduction to the primary amine. acs.org

This synthetic route allows for the creation of a series of analogs with different alkyl groups at the 1'-position of the side chain, enabling detailed structure-activity relationship studies. rsc.org

Synthesis of Milnacipran Analogues with Modified Cyclopropane Structures

Modifying the core cyclopropane structure itself represents another avenue for creating novel analogs. This can involve building more complex fused-ring systems that incorporate the cyclopropane moiety. For example, a strategy of creating a "splint" to bridge different parts of the molecule can lead to bicyclic structures, such as a bicyclo[3.1.0]hexane scaffold. researchgate.net

While much of the research has focused on substituents on a single cyclopropane ring, the synthesis of these more complex, rigid scaffolds has been explored for other biologically active molecules like histamine. researchgate.netresearchgate.net The synthesis of such structures is complex, often starting from precursors like (1S,5S)-1-Hydroxymethyl-bicyclo[3.1.0]hexan-4-one and involving multiple steps to build the desired side chains and functional groups. mdpi.com This approach offers an alternative method for achieving a high degree of conformational restriction. researchgate.net

Purification Techniques for Research-Grade this compound

Achieving high purity for this compound and its derivatives is essential for accurate biological and chemical characterization. The primary method for purifying these compounds on a research scale is column chromatography. acs.orgacs.org

Common Purification Parameters:

Stationary Phase: Silica gel is the most commonly used stationary phase. acs.orgacs.org

Mobile Phase (Eluent): A mixture of ethyl acetate (B1210297) (AcOEt) and hexane (B92381) is frequently employed. The ratio of these solvents is adjusted to achieve optimal separation of the desired product from starting materials and byproducts. For example, a ratio of 1:2 (AcOEt/hexane) has been used to purify hydroxylated intermediates like (1S,2R)-1-Phenyl-2-[(S)-1-hydroxyethyl]-N,N-diethylcyclopropanecarboxamide. acs.org

Monitoring: The progress of the purification is monitored by thin-layer chromatography (TLC). acs.org

For specific intermediates or final products, other techniques may be used in conjunction with chromatography. For instance, after a reaction is quenched with an aqueous solution, a liquid-liquid extraction is performed, and the organic layer is dried (e.g., with Na₂SO₄ or MgSO₄) before being concentrated and subjected to chromatography. acs.orgacs.org In some cases, flash column chromatography is specified for more rapid and efficient purification. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural verification of N,N-diethylcyclopropanecarboxamide, offering detailed insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis of Cyclopropane (B1198618) and N,N-Diethyl Protons

The ¹H NMR spectrum provides distinct signals for the protons of the cyclopropane ring and the N,N-diethyl groups. While specific spectral data for the unsubstituted this compound is not widely published, analysis of closely related derivatives, such as (1S,2R)-1-phenyl-2-[(S)-1-amino-2-methylpropyl]-N,N-diethylcyclopropanecarboxamide hydrochloride, offers valuable insights into the expected chemical shifts. hmdb.ca

The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, a characteristic feature owing to the ring's unique electronic structure. hmdb.ca The methylene (B1212753) protons (CH₂) of the diethyl groups are expected to appear as a quartet, due to coupling with the adjacent methyl protons. These methyl protons (CH₃) would, in turn, present as a triplet. hmdb.ca The exact chemical shifts can be influenced by the solvent used and the presence of any substituent groups on the cyclopropane ring.

Table 1. Representative ¹H NMR Spectral Data for a Derivative of this compound. hmdb.ca
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₂CH₃0.57t7.0
Cyclopropane H-3a1.26dd4.7, 6.0
Cyclopropane H-21.38ddd6.0, 8.6, 8.6
Cyclopropane H-3b1.65dd4.7, 8.6
N-CH₂CH₃3.08 - 3.56m-

¹³C NMR Spectral Analysis of Carbonyl and Cyclopropane Carbons

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing significantly downfield (around 170 ppm) due to the deshielding effect of the double-bonded oxygen. hmdb.calitres.ru The carbons of the cyclopropane ring are found in the upfield region, generally between 10 and 40 ppm. hmdb.cauni-saarland.de The two carbons of the N,N-diethyl group will also have distinct chemical shifts.

Table 2. Representative ¹³C NMR Spectral Data for a Derivative of this compound. hmdb.ca
Carbon AssignmentChemical Shift (δ, ppm)
N-CH₂CH₃12.26, 12.35
Cyclopropane C18.99, 32.51, 34.89
N-CH₂CH₃39.40, 41.95
C=O170.00

Nuclear Overhauser Effect Spectroscopy (NOESY) in Conformational Analysis

NOESY is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. libretexts.org For derivatives of this compound, NOESY experiments have been instrumental in establishing the three-dimensional structure in solution. researchgate.net By observing cross-peaks between protons that are close in space, even if they are not directly bonded, researchers can deduce the molecule's preferred conformation. researchgate.net For example, NOE data can confirm the relative orientation of the substituents on the cyclopropane ring. researchgate.net The intensities of the NOE cross-peaks can be used to estimate inter-proton distances, providing quantitative constraints for molecular modeling. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for studying its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. pitt.edu This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For instance, HRMS analysis of a derivative, (1S,2R)-1-phenyl-2-[(S)-1-amino-2-methylpropyl]-N,N-diethylcyclopropanecarboxamide, yielded a measured mass of 288.2193 for the molecular ion (M⁺), which corresponds to the elemental formula C₁₇H₂₆N₂O. hmdb.ca This level of precision is invaluable for confirming the identity of a newly synthesized compound.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wisc.edu This technique has been successfully applied to derivatives of this compound to elucidate their exact atomic arrangement, including bond lengths, bond angles, and stereochemistry. hmdb.caresearchgate.net The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and conformation in the crystalline form. researchgate.net While the crystal structure of the parent this compound is not detailed in the searched literature, a crystal structure for its hydrochloride salt (this compound hydrochloride) has been reported, indicating that this class of compounds is amenable to crystallographic analysis.

Integration of Spectroscopic Data with Chemometric Tools in Research

In modern chemical analysis, the large datasets generated by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are often analyzed using chemometric tools to extract meaningful information that might not be apparent from visual inspection of the spectra alone. nih.govbohrium.com Chemometrics employs multivariate statistical methods to relate chemical data to specific properties of interest. frontiersin.org

For a compound like this compound, chemometric analysis of its spectroscopic data can be highly valuable. For instance, in a study involving different batches or reaction conditions, subtle variations in the NMR or IR spectra could be correlated with factors like purity, isomeric ratio, or the presence of trace impurities.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique that can be applied to a collection of spectra. nist.govacs.org PCA reduces the dimensionality of the data, highlighting the major sources of variance. A scores plot from a PCA of NMR spectra of different this compound samples could reveal clustering based on the synthetic route or storage conditions, while the corresponding loadings plot would indicate which spectral regions (and thus which molecular fragments) are responsible for these differences.

Supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build a model that classifies samples based on their spectra. nist.govacs.org For example, a PLS-DA model could be trained to distinguish between spectra of this compound and its precursors or degradation products. This is particularly useful in quality control settings.

The integration of spectroscopic data with chemometric tools provides a powerful framework for in-depth analysis, enabling a more comprehensive understanding of the chemical system beyond what can be achieved with traditional data interpretation methods. diva-portal.orgpnnl.gov

Chemometric ToolApplication to this compound SpectroscopyPotential Insights
Principal Component Analysis (PCA) Unsupervised analysis of NMR or IR spectra from different batches.Identification of batch-to-batch variations, detection of outliers, and understanding of the main sources of spectral variance.
Partial Least Squares-Discriminant Analysis (PLS-DA) Supervised classification of spectra based on predefined classes (e.g., pure vs. impure).Development of a predictive model for quality control, classifying new samples based on their spectroscopic signature.

Theoretical Chemistry and Computational Modeling in N,n Diethylcyclopropanecarboxamide Research

Conformational Analysis and Molecular Mechanics Calculations

Conformational analysis is a cornerstone of understanding the bioactivity of flexible molecules like N,N-diethylcyclopropanecarboxamide. Molecular mechanics (MM) calculations, a computational method that uses classical physics to model the potential energy of a molecule, have been instrumental in this area.

Prediction of Bisected s-trans Conformation

Theoretical calculations, including ab initio methods, have been employed to determine the preferred conformation of cyclopropane (B1198618) derivatives. For C-cyclopropylaldonitrone, a related structure, calculations at the RHF/3-21G* level found only two minimum energy conformers: the s-cis and s-trans bisected conformations. rsc.orgresearchgate.net The s-trans conformer was found to be significantly more stable, by 2.74 kcal/mol, than the s-cis conformer. researchgate.net This preference for the bisected conformation is attributed to the unique stereoelectronic effects of the cyclopropane ring. rsc.org The term "s-trans" refers to the arrangement where the double bonds are on opposite sides of the connecting single bond, a conformation that is generally lower in energy due to reduced steric hindrance. masterorganicchemistry.com

Correlation of Calculated and Experimental Conformations

The accuracy of computational predictions is validated by comparing them with experimental data. For (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a potent NMDA receptor antagonist, its three-dimensional structure has been investigated using various methods. researchgate.netresearchgate.net These include X-ray crystallography, molecular mechanics (MM2) calculations in a vacuum, and MM2 calculations incorporating nuclear Overhauser effect (NOE) data obtained in a D2O solution. researchgate.netresearchgate.net The remarkable similarity between the structures obtained from these different experimental and computational approaches provides strong evidence for the predicted conformation and highlights the effectiveness of these conformational restriction methods in designing new bioactive molecules. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and interactions. github.io Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to solve the Schrödinger equation for a given molecular structure, yielding information about orbitals and electron distribution. github.io While HF theory provides a foundational understanding, it neglects electron correlation. DFT, on the other hand, approximates both exchange and correlation terms, often leading to more accurate results. github.io These calculations have been applied to compounds related to this compound, such as C-cyclopropylnitrones, to understand their stability and electronic properties. researchgate.netlitres.ru The insights from these quantum chemical studies are crucial for predicting how the molecule will behave in different chemical environments and how it will interact with biological receptors.

Molecular Docking and Dynamics Simulations in Receptor Interaction Studies

To understand how this compound and its analogs interact with their biological targets, such as the NMDA receptor, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions. nih.govbiotechrep.ir This technique was used to position aminopyridine carboxamides into the active site of the JNK-1 enzyme, providing a reliable alignment for subsequent 3D-QSAR modeling. nih.gov

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions. nih.govlambris.com These simulations have been used to study the conformational dynamics of the NMDA receptor itself, showing how agonist binding leads to conformational flexibility. nih.gov By simulating the behavior of the this compound derivative within the receptor's binding site, researchers can gain a detailed understanding of the key interactions that are crucial for its antagonist activity.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Reactivity Studies and Chemical Transformations of N,n Diethylcyclopropanecarboxamide

General Chemical Reactivity Patterns

The oxidation of amides can be challenging due to the electron-donating nature of the nitrogen atom, which deactivates the carbonyl group. However, under specific conditions, oxidation can occur. For N,N-diethylcyclopropanecarboxamide, oxidation would likely target the carbon atoms alpha to the nitrogen or the cyclopropane (B1198618) ring itself.

While specific studies on the oxidation of this compound are not extensively documented, general methodologies for amide oxidation can be considered. The use of potent oxidizing agents or catalytic systems is typically required. For instance, radical peroxidation using hydroperoxides in the presence of metal catalysts is a known method for the oxidation of C-H bonds adjacent to nitrogen atoms in N,N-dialkylamides. This could potentially lead to the formation of α-hydroperoxy or α-oxo derivatives.

Table 1: Potential Oxidation Reactions of this compound

Oxidizing System Potential Product(s) Remarks
Peroxides (e.g., TBHP) / Metal Catalyst (e.g., Cu(I)) α-Hydroperoxyamide, Imide Reaction would likely proceed via a radical mechanism at the ethyl groups.

It is important to note that the cyclopropane ring can also be susceptible to oxidation, potentially leading to ring-opened products, especially under harsh oxidative conditions. The regioselectivity of the oxidation would be influenced by the directing effects of the amide group and the strain of the cyclopropane ring.

The reduction of amides typically requires strong reducing agents due to their low reactivity. Lithium aluminum hydride (LiAlH4) is a common reagent used for the reduction of amides to amines. In the case of this compound, reduction with LiAlH4 is expected to yield N,N-diethylcyclopropylmethanamine.

The mechanism involves the nucleophilic attack of a hydride ion (H-) from LiAlH4 on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to furnish the corresponding amine.

Table 2: Reduction of this compound

Reducing Agent Product Typical Conditions

The cyclopropane ring is generally stable to these reduction conditions and remains intact. The chemoselectivity of the reduction allows for the specific transformation of the amide group without affecting the three-membered ring.

Nucleophilic acyl substitution at the carbonyl carbon of this compound is generally difficult due to the aforementioned resonance stabilization of the amide bond. The departing group would be a diethylamide anion, which is a very poor leaving group. Consequently, reactions with common nucleophiles under standard conditions are unlikely to proceed.

However, such substitutions can be facilitated under harsh conditions (e.g., strong acid or base catalysis and high temperatures) or by converting the hydroxyl group of the corresponding carboxylic acid into a better leaving group before amidation. Reactions with highly reactive nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithium compounds) can lead to the addition to the carbonyl group, but this often results in the formation of ketones after hydrolysis of the intermediate, and subsequent addition to the ketone can occur.

Table 3: Plausibility of Nucleophilic Substitution on this compound

Nucleophile Expected Reactivity Potential Product(s)
Hydroxide (OH-) Low (requires harsh conditions) Cyclopropanecarboxylic acid
Alkoxides (RO-) Very Low Limited to no reaction

Stereoelectronic Effects of the Cyclopropane Ring on Reactivity

The cyclopropane ring significantly influences the reactivity of the adjacent amide group through stereoelectronic effects. The C-C bonds of the cyclopropane ring possess a higher degree of p-character than typical sp3-hybridized carbons, giving them some "pi-character." This allows for electronic communication between the cyclopropane ring and the amide functionality.

This interaction can affect the conformation and reactivity of the amide. The alignment of the C-C bonds of the cyclopropane ring with the π-system of the amide can either stabilize or destabilize the transition states of various reactions. For instance, the Walsh orbitals of the cyclopropane ring can overlap with the p-orbitals of the carbonyl group and the nitrogen lone pair. baranlab.orgresearchgate.net This orbital overlap can influence the C-N bond's rotational barrier and the carbonyl carbon's electrophilicity.

In the context of C-N bond cleavage, the orientation of the cyclopropane ring relative to the amide bond can play a crucial role. A perpendicular orientation of the cyclopropane ring to the plane of the amide could potentially weaken the C-N bond by disrupting the resonance stabilization, thereby facilitating cleavage under certain conditions.

Catalytic Transformations Involving the Cyclopropane Moiety

The strained nature of the cyclopropane ring in this compound makes it susceptible to various transition metal-catalyzed transformations, often involving the cleavage of a C-C bond. These reactions can lead to the formation of larger ring systems or functionalized acyclic compounds.

While specific catalytic transformations of this compound are not widely reported, related cyclopropylamine (B47189) and cyclopropylamide systems have been shown to undergo a variety of catalytic reactions. bohrium.comnih.gov These include:

Ring-opening and Ring-expansion Reactions: Transition metals such as rhodium, palladium, and nickel can catalyze the isomerization and rearrangement of cyclopropanes. For cyclopropylamides, this could lead to the formation of cyclobutanones, pyrrolidinones, or other heterocyclic structures, depending on the catalyst and reaction conditions. The amide group can act as a directing group in these transformations, influencing the regioselectivity of the C-C bond cleavage.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to functionalize the cyclopropane ring, although this would likely require prior activation of one of the C-H or C-C bonds. More relevant to the amide itself, recent advances have shown that the N–C(O) bond of amides can be activated for cross-coupling reactions. semanticscholar.org

Table 4: Potential Catalytic Transformations of this compound

Catalyst System Transformation Type Potential Product(s)
Rhodium(I) complexes Ring Expansion / Isomerization Substituted lactams, larger ring systems
Palladium(0) complexes Cross-Coupling (N-C activation) Biaryls (if coupled with boronic acids)

The outcomes of these catalytic reactions are highly dependent on the nature of the catalyst, the ligands employed, and the reaction conditions. The amide functionality in this compound can chelate to the metal center, influencing the catalytic cycle and the stereochemical outcome of the reaction.

Mechanisms of Action and Biological Activity in Preclinical Research

NMDA Receptor Antagonism

Research has identified certain N,N-diethylcyclopropanecarboxamide analogs as a novel class of potent NMDA receptor antagonists. nih.govnih.govrsc.org This activity is significant because the NMDA receptor is involved in numerous neurodegenerative disorders. acs.org The development of these compounds was based on a conformational restriction strategy applied to the structure of milnacipran (B1663801), an antidepressant that also exhibits non-competitive NMDA receptor antagonism. nih.govresearchgate.net By modifying the cyclopropane (B1198618) structure, researchers aimed to enhance affinity for the NMDA receptor. researchgate.net Functional assays have confirmed that compounds like (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) act as potent NMDA receptor antagonists. nih.gov

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (A-D). nih.gov The specific subunit composition dictates the receptor's functional properties. nih.govnih.gov Certain analogs of this compound have demonstrated unique subtype selectivity. PPDC, for example, was found to selectively bind to GluRε3/ζ1 and GluRε4/ζ1 subtype receptors in an agonist-independent, allosteric manner. nih.gov

Further studies on other analogs revealed varying selectivity profiles. The analog (1S,2R)-1-phenyl-2-[(S)-1-aminobut-3-enyl]-N,N-diethylcyclopropanecarboxamide (2i) was identified as the first antagonist to show a preference for GluRε3/ζl and GluRε4/ζl subtypes, inhibiting them four times more strongly than the GluRε1/ζl and GluRε2/ζl subtypes. rsc.org This selective antagonism suggests that specific modifications to the compound's structure can target distinct NMDA receptor populations.

The antagonistic action of these compounds at the NMDA receptor is primarily through an open-channel block mechanism. researchgate.netebi.ac.ukacs.org This means the molecule enters and physically obstructs the ion channel pore when it is in the open state, which is triggered by the binding of an agonist like glutamate (B1630785). researchgate.netwikipedia.org

Detailed investigations using Xenopus oocytes expressing NMDA receptor channels confirmed this mechanism for the analog (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d). researchgate.netacs.org Single-channel recordings have shown that such blockers reduce the channel's mean open time in a dose-dependent manner without significantly altering its conductance, a characteristic feature of open-channel blockade. researchgate.net This mechanism is distinct from competitive antagonists that bind to the glutamate site or non-competitive antagonists that bind to allosteric sites outside the channel pore.

The potency and affinity of this compound analogs for the NMDA receptor have been quantified through binding assays, often measuring their ability to displace radiolabeled channel blockers like [3H]MK-801. These studies have revealed that specific stereochemistries and structural modifications significantly influence binding affinity.

For instance, PPDC was found to be a potent NMDA receptor antagonist, approximately 30 times stronger than its parent compound, milnacipran. nih.gov Another analog, (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d), demonstrated one of the most potent affinities with a K_i value of 0.29 μM. ebi.ac.ukacs.org The (1S,2R,1′S)-configuration was found to be particularly effective, with analogs 2a, 2b (PPDC), and 2f showing IC50 values of 0.35 μM, 0.20 μM, and 0.16 μM, respectively, in [3H]MK-801 binding assays. researchmap.jp

CompoundAffinity / PotencyValueReference
(1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d)K_i0.29 µM ebi.ac.ukacs.org
(1S,2R,1'S)-1'-methyl analog (2a)IC500.35 ± 0.08 µM researchmap.jp
(1S,2R,1'S)-1'-ethyl analog (PPDC, 2b)IC500.20 ± 0.024 µM researchmap.jp
(1S,2R,1'S)-1'-vinyl analog (2f)IC500.16 ± 0.02 µM researchmap.jp
MilnacipranIC506.3 ± 0.3 µM acs.orgresearchgate.net

The design of these potent NMDA receptor antagonists hinges on the principle of conformational restriction using the cyclopropane ring. nih.govresearchgate.netresearchgate.net The rigid cyclopropane structure helps to lock the molecule into a specific three-dimensional shape that is hypothesized to be optimal for binding to the receptor. nih.govresearchgate.net This "cyclopropylic strain," a steric repulsion between adjacent substituents on the ring, is a key feature of this design strategy. acs.orgacs.org

By synthesizing conformationally restricted analogs of milnacipran, researchers were able to enhance the specific affinity for the NMDA receptor. researchgate.net The introduction of different alkyl groups at the aminomethyl moiety allowed for fine-tuning of the compound's activity. This approach successfully separated the NMDA antagonist properties from the monoamine reuptake inhibition of the parent compound, milnacipran. nih.gov The stereochemistry of the substituents on the cyclopropane ring is crucial, as analogs with the (1S,2R) configuration have consistently shown higher potency. researchmap.jp

Overactivation of NMDA receptors leads to excessive calcium influx, causing neuronal damage and death, a phenomenon known as excitotoxicity. nih.govnih.gov Due to their mechanism as NMDA receptor antagonists, this compound derivatives have shown significant neuroprotective effects in preclinical models.

PPDC was demonstrated to be effective in protecting against NMDA-induced neurotoxicity in cultured mouse cerebral cortex neurons. nih.gov Furthermore, it showed neuroprotective activity in a gerbil model of transient global ischemia, where it helped to prevent delayed neuronal death. nih.gov This suggests that by blocking the excitotoxic cascade, these compounds can preserve neuronal integrity under conditions of ischemic stress.

Serotonin-Norepinephrine Reuptake Inhibition (SNRI) Mechanisms

The parent compound from which many potent NMDA antagonists were derived is milnacipran, a clinically used antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.govresearchgate.netwikipedia.org SNRIs block the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft. wikipedia.orgwikipedia.orgnih.gov

A key achievement in the development of this compound-based NMDA antagonists was the separation of this SNRI activity from the NMDA receptor activity. While milnacipran itself possesses both SNRI and modest NMDA antagonist properties, the conformationally restricted analog PPDC is a potent NMDA receptor antagonist with virtually no inhibitory effect on the reuptake of serotonin or norepinephrine. nih.gov For example, while the 1'-methyl and 1'-vinyl analogs of PPDC retained strong 5-HT uptake inhibition, the 1'-ethyl analog (PPDC) was devoid of this effect, despite being a much more potent NMDA antagonist than milnacipran. researchmap.jp This successful uncoupling of the two mechanisms of action allowed for the development of more selective NMDA receptor antagonists from an SNRI template.

Enzyme Inhibition and Biochemical Pathway Modulation

Research has explored the potential of this compound derivatives as enzyme inhibitors. One such derivative, N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), has been identified as a novel inhibitor of human cytochrome P450 family 1 (CYP1) enzymes. nih.gov DCPCC demonstrated selective inhibition of CYP1A2 over CYP1A1 and CYP1B1, acting as a mixed-type inhibitor for CYP1A2. nih.gov This selectivity is noteworthy when compared to the classical inhibitor α-naphthoflavone, which acts as a competitive tight-binding inhibitor for all three CYP1 enzymes. nih.gov The inhibitory action of DCPCC on CYP1A2 suggests its potential as a candidate structure for modulating the metabolism of procarcinogens and certain anticancer drugs. nih.gov

Neuropharmacological Effects Beyond Receptor Antagonism and Reuptake Inhibition

The neuropharmacological effects of this compound derivatives extend beyond simple receptor antagonism or reuptake inhibition. The parent compound, milnacipran, from which some analogues are derived, is not only a serotonin and norepinephrine reuptake inhibitor but also a non-competitive NMDA receptor antagonist. researchgate.net The designed analogue, PPDC, is a potent NMDA receptor antagonist, approximately 30 times more potent than milnacipran in this regard. researchgate.net It acts as a non-competitive antagonist, selectively binding to specific NMDA receptor subtypes (GluRε3/GluRzeta1 and GluRε4/GluRzeta1) in an agonist-independent, allosteric manner. researchgate.net This specific mode of action distinguishes it from other NMDA receptor antagonists. researchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure. The following subsections detail the key structural features that govern their potency and selectivity.

Influence of Cyclopropane Ring Conformation on Biological Activity

The cyclopropane ring is a critical structural feature that allows for conformational restriction of the molecule. researchgate.netnih.govunl.pt This rigidity is achieved through the steric repulsion between adjacent substituents on the cyclopropane ring, which are held in an eclipsed conformation. researchgate.net This "cyclopropylic strain" is a key principle in the design of potent and selective analogues. acs.org The conformation of the substituents on the cyclopropane ring can be controlled by the steric bulk of adjacent groups. researchgate.net For instance, the design of PPDC involved creating conformationally restricted analogues of milnacipran to enhance its affinity for the NMDA receptor. researchgate.net The three-dimensional structure of PPDC, as determined by X-ray crystallography and computational modeling, aligns with the hypothesized conformation, confirming the effectiveness of this conformational restriction strategy. nih.govresearchgate.net

Impact of Substituents on Receptor Binding Affinity

Modifications to the substituents on the this compound scaffold have a profound impact on receptor binding affinity.

Aromatic Moiety: The presence of a 1-phenyl group is essential for NMDA receptor binding, as an analogue lacking this group was found to be completely inactive. researchgate.net

Carbamoyl (B1232498) Moiety: The nature of the N,N-dialkylcarbamoyl group significantly influences affinity. While the N,N-diethylamide analogue showed moderate activity, increasing the bulkiness of this group, as in the N,N-dipropylamide derivative, led to a more potent NMDA receptor antagonist. acs.orgnih.gov

Substituents on the Phenyl Ring: The position of substituents on the phenyl ring also plays a role. In a series of acrylamide-type analogues, para-substituted derivatives generally showed low affinity, while a meta-fluoro substituent resulted in the strongest affinity for the NMDA receptor. acs.org

Compound/ModificationTargetActivity/AffinityReference
Analogue lacking 1-phenyl groupNMDA ReceptorCompletely inactive researchgate.net
N,N-diethylamide analogue (4a)NMDA ReceptorWeak activity (IC50 = 3.6 ± 1.0 μM) acs.org
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-dipropylcyclopropanecarboxamide (4d)NMDA ReceptorMost potent in its series nih.gov
m-fluoro substituted acrylamide (B121943) analogue (4k)NMDA ReceptorStrongest affinity in its series (IC50 = 0.42 ± 0.07 μM) acs.org

Stereochemical Requirements for Potency and Selectivity

The stereochemistry of this compound analogues is a critical determinant of their potency and selectivity. researchgate.netnih.govunl.ptacs.org The specific stereoisomer (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) was designed and synthesized to be a potent NMDA receptor antagonist. researchgate.net This highlights the importance of the specific spatial arrangement of the phenyl, aminopropyl, and diethylcarboxamide groups for optimal interaction with the receptor.

Furthermore, the configuration of the cyclopropane ring itself is crucial for potent enzymatic inhibition. For instance, in a series of (2-phenylcyclopropyl)carbonyl inhibitors of prolyl endopeptidase (PEP), the R,R configuration on the cyclopropane ring was essential for strong in vitro and in vivo activity. unl.pt This underscores the strict stereochemical requirements for biological activity in this class of compounds.

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Novel NMDA Receptor Antagonists

A significant area of research has been the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists based on the N,N-diethylcyclopropanecarboxamide scaffold. researchgate.netrsc.orgnih.govnih.govacs.org The NMDA receptor is crucial for synaptic plasticity and memory function, but its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological and psychiatric disorders. researchgate.netnih.govfrontiersin.org

The development of clinically successful NMDA receptor antagonists has been fraught with challenges. nih.gov Many early antagonists, such as MK-801, exhibited serious side effects, including psychotomimetic effects and neuronal vacuolization, which hindered their therapeutic use. acs.orgresearchgate.net These adverse effects are often attributed to their high affinity and near-irreversible inhibition of NMDA receptor channels. researchgate.net

In an effort to overcome these limitations, researchers turned to the structure of milnacipran (B1663801), a known antidepressant. researchgate.net Milnacipran itself was found to be a non-competitive NMDA receptor antagonist, but its affinity for the receptor was not exceptionally high. researchgate.netacs.org Scientists hypothesized that by creating conformationally restricted analogues of milnacipran, they could develop more potent and selective NMDA receptor antagonists with a better side-effect profile. researchgate.netnih.govacs.org This strategy led to the design and synthesis of a new class of antagonists, including (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC). researchgate.netnih.gov PPDC was found to be approximately 30 times more potent as an NMDA receptor antagonist than milnacipran, with the significant advantage of having virtually no inhibitory effect on serotonin (B10506) reuptake, a property of the parent compound. researchgate.netnih.govresearchmap.jp This separation of activities represented a key step in developing more targeted NMDA receptor modulators.

The potential of this compound-based NMDA receptor antagonists has been demonstrated in various preclinical models of neurological disorders. researchgate.netnih.gov For instance, PPDC has shown significant neuroprotective effects. nih.gov In cultured mouse cerebral cortex neurons, PPDC effectively protected against NMDA-induced neurotoxicity. nih.gov Furthermore, in a gerbil model of ischemia, it demonstrated the ability to prevent delayed neuronal death. nih.gov The compound was also found to be active in a reserpine-treated mouse model of Parkinson's disease. nih.gov These findings from preclinical studies suggest that this class of compounds holds promise for conditions where neuronal damage due to NMDA receptor overactivation is a key pathological feature. researchgate.netnih.gov

Compound Preclinical Model Observed Effect
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)Cultured mouse cerebral cortexProtection against NMDA-induced neurotoxicity nih.gov
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)Gerbil ischemic modelPrevention of delayed neuronal death nih.gov
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)Reserpine-treated mouse model of Parkinson's diseaseActive in the model nih.gov
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-dipropylcyclopropanecarboxamide (4d)Rat hippocampal slicesReduction of NMDA receptor-mediated long-term potentiation (LTP) nih.gov

Research into Antidepressant Properties

The investigation into the antidepressant properties of this compound derivatives is intrinsically linked to the antidepressant drug milnacipran. researchgate.netacs.org Milnacipran is a serotonin and norepinephrine (B1679862) reuptake inhibitor (SNRI) used clinically for depression and fibromyalgia. researchgate.netnih.govgoogle.com

Research revealed that milnacipran also acts as a non-competitive NMDA receptor antagonist. researchgate.net This dual activity prompted further investigation into conformationally restricted analogues of milnacipran to explore and potentially separate these effects. researchgate.net The development of compounds like PPDC, which showed potent NMDA receptor antagonism but weak serotonin reuptake inhibition, was a direct result of this line of inquiry. researchgate.netresearchmap.jp While the primary focus of these specific analogues shifted towards their NMDA receptor activity for neuroprotection, their origin as derivatives of an established antidepressant underscores the close relationship between these pharmacological targets.

Milnacipran itself has been studied for its efficacy in fibromyalgia, a condition often co-morbid with depression. nih.govgoogle.comdovepress.com The therapeutic effects of milnacipran in fibromyalgia are thought to be mediated through its action on serotonin and norepinephrine, which are involved in descending pain inhibitory pathways. dovepress.com

Use as a Building Block in Complex Molecule Synthesis

Beyond its direct pharmacological applications, this compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules. The rigid cyclopropane (B1198618) ring provides a well-defined three-dimensional structure that can be exploited in the design of new chemical entities. researchgate.netresearchgate.net The synthesis of various analogues of PPDC, for example, involves the elaboration of a core cyclopropanecarboxamide (B1202528) structure. nih.govnih.gov This modular approach allows chemists to systematically modify different parts of the molecule—such as the aromatic ring, the aminoalkyl side chain, and the carbamoyl (B1232498) moiety—to probe structure-activity relationships and optimize pharmacological properties. nih.govnih.gov The ability to create a library of diverse molecular skeletons from a common starting material is a powerful strategy in modern medicinal chemistry. broadinstitute.org

Ligand Design and Target Interaction Studies

The this compound scaffold has been instrumental in ligand design and in studies aimed at understanding the interactions between small molecules and their protein targets. d-nb.info By synthesizing a series of analogues and evaluating their binding affinities and functional activities, researchers have been able to construct detailed structure-activity relationships (SAR).

For example, studies on PPDC analogues have revealed the critical role of the 1-phenyl group for NMDA receptor binding, as its removal results in a complete loss of activity. nih.gov Modifications to this aromatic ring, such as the introduction of fluorine atoms, have been shown to enhance binding affinity compared to the parent compound. nih.gov Similarly, altering the substituents on the carbamoyl nitrogen has led to the identification of derivatives with even greater potency. For instance, the N,N-dipropyl analogue of PPDC was found to be a more potent NMDA receptor antagonist than PPDC itself. nih.gov

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

The biological activities of many cyclopropane-containing compounds are well-documented, ranging from enzyme inhibition to a wide array of therapeutic applications. unl.pt However, the specific biological targets of N,N-diethylcyclopropanecarboxamide have not been elucidated. Future research should focus on screening this compound against a diverse panel of biological targets to identify potential therapeutic applications.

Initial investigations could explore its activity against targets that have shown affinity for other cyclopropanecarboxamide (B1202528) derivatives. For instance, various derivatives have been investigated as inhibitors of c-Met kinase, a target implicated in cancer. nih.gov Additionally, some arylcarboxamides have been designed as potential anti-tubercular agents by targeting the mycobacterial membrane protein large 3 (MmpL3). rsc.org Screening this compound against these and other targets, such as G-protein coupled receptors or ion channels, could reveal novel biological activities. The platelet-activating factor receptor (PAFR) is another potential target, as novel cyclopentathiophene carboxamide derivatives have been identified as PAFR antagonists. nih.gov

Advanced Computational Design of Derivatives with Tailored Activities

Computational modeling and simulation are powerful tools for the rational design of new molecules with specific biological activities. Once a novel biological target for this compound is identified, computational methods can be employed to design derivatives with enhanced potency and selectivity.

Structure-activity relationship (SAR) studies, guided by computational docking and molecular dynamics simulations, can inform the design of new analogs. By systematically modifying the cyclopropane (B1198618) ring and the N,N-diethylamide moiety, it may be possible to optimize interactions with the target protein. For example, computational approaches have been used in the design of novel arylcarboxamide derivatives as anti-tubercular agents. rsc.org Similar methodologies could be applied to this compound to explore a vast chemical space and prioritize the synthesis of the most promising derivatives.

Exploration of New Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic routes is crucial for the practical application of any compound. While general methods for the synthesis of N,N-disubstituted carboxamides exist, specific investigations into the optimal synthesis of this compound are warranted.

Current synthetic strategies for related compounds often involve the reaction of a carboxylic acid with a di-substituted carbamoyl (B1232498) chloride in the presence of a base. google.com Another approach is the Mitsunobu reaction, which has been used for the preparation of N,N-diethylbenzamides from benzoic acid and diethylamine (B46881). nih.gov Research into one-pot syntheses or flow chemistry processes could lead to more efficient and environmentally friendly production of this compound. Furthermore, exploring novel catalytic methods, such as palladium-catalyzed reactions that have been used for the functionalization of cyclopropanes, could provide alternative and more efficient synthetic routes. acs.org The development of a gram-scale synthesis would be a significant step towards enabling more extensive biological and material science investigations. nih.gov

Applications in Materials Science or Other Non-Biological Fields

The unique structural and electronic properties of the cyclopropane ring suggest that this compound and its derivatives could have applications beyond the biological realm. The strained three-membered ring can influence molecular packing and intermolecular interactions, which are key factors in the properties of materials.

Future research could explore the potential of this compound as a building block in polymer chemistry. Polymers are large molecules composed of repeating monomer units, and their properties are highly dependent on the structure of these monomers. youtube.com The incorporation of the rigid cyclopropane motif into a polymer backbone could impart unique thermal or mechanical properties. The N,N-diethylamide group could also serve as a site for further functionalization or as a coordinating group for metal ions, leading to the development of novel functional materials. While the application of cyclopropanes in organic synthesis is well-established, their use in materials science is a less explored area with significant potential for discovery. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethylcyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by carboxamide functionalization. A common approach involves reacting cyclopropanecarbonyl chloride with diethylamine in anhydrous solvents like benzene or dichloromethane under reflux. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts . Purification often employs column chromatography with hexanes/EtOAc gradients to isolate the product (51–72% yields reported) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while the N,N-diethyl groups show quartets (δ 3.2–3.5 ppm) and triplets (δ 1.0–1.3 ppm) .
  • ¹³C NMR : The carbonyl carbon resonates at δ 170–175 ppm, with cyclopropane carbons at δ 15–25 ppm .
    Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 196.1443 for C₉H₁₇NO) .

Advanced Research Questions

Q. What are the key structure-activity relationships (SAR) for this compound derivatives as NMDA receptor antagonists?

  • Methodological Answer : Conformational rigidity of the cyclopropane ring and substituent stereochemistry critically modulate activity. For example:

  • (1S,2R)-Diastereomers exhibit higher binding affinity to NMDA receptors compared to (1R,2S) isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Substitution at the cyclopropane’s phenyl group (e.g., methoxy or amino groups) enhances potency by 3–5-fold, as shown in electrophysiological assays (IC₅₀ = 0.8–2.1 µM) . SAR studies recommend iterative functionalization via Ullmann coupling or Buchwald-Hartwig amination to explore substituent effects .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) often arise from differences in:

  • Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration) alters NMDA receptor gating; standardize using HEPES-buffered solutions with 1 mM Mg²⁺ .
  • Cell Models : Primary neuronal cultures vs. transfected HEK cells may show differing receptor subunit expression. Validate using patch-clamp electrophysiology in both systems .
  • Statistical Power : Use ≥3 independent replicates and meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can achieve >90% enantiomeric excess (ee):

  • Chiral Pool Approach : Start with enantiopure cyclopropane carboxylic acids (e.g., (1S,2R)-cyclopropane derivatives) .
  • Catalytic Methods : Use Ru(II)-BINAP complexes for asymmetric cyclopropanation of α,β-unsaturated amides (reported ee = 88–94%) .
    Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How does this compound interact with NMDA receptor channels at the molecular level?

  • Methodological Answer : The compound acts as a non-competitive open-channel blocker. Key insights:

  • Binding Site : Docking studies suggest interaction with the GluN1 subunit’s M3 transmembrane helix, stabilizing the closed-channel conformation .
  • Kinetics : Use voltage-clamp fluorometry to measure binding kinetics (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹; kₒff = 0.8 s⁻¹) .
  • Mutagenesis : Replace GluN1 residues (e.g., W607A) to confirm binding via hydrogen bonding and hydrophobic interactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diethylcyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.